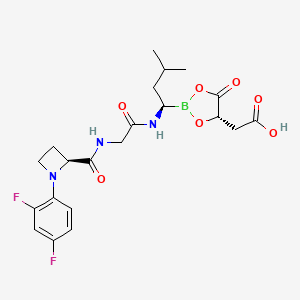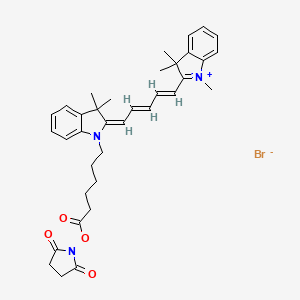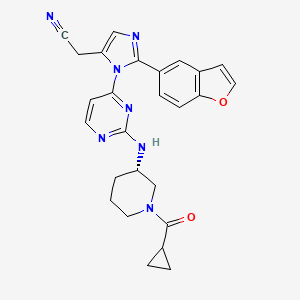
JNK3 inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNK3 inhibitor-3 is a compound that targets the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis, inflammation, and stress responses. Due to its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, JNK3 has become a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of benzimidazole derivatives, which are modified with various aryl groups and hydroxylation to enhance potency and selectivity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Análisis De Reacciones Químicas
Types of Reactions
JNK3 inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
JNK3 inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JNK3 signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cellular apoptosis, inflammation, and stress responses.
Industry: Utilized in the development of new pharmaceuticals targeting JNK3 and related pathways.
Mecanismo De Acción
JNK3 inhibitor-3 exerts its effects by inhibiting the phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and inflammation. The compound interacts with the ATP-binding site of JNK3, blocking its kinase activity and subsequent signaling pathways . Additionally, this compound reduces the production of reactive oxygen species (ROS) and activates the PI3K/AKT and MAPK pathways to inhibit apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Tanzisertib: An orally active pan-JNK inhibitor with IC50 values of 6, 7, and 61 nM for JNK3, JNK2, and JNK1, respectively.
SR-4326: A lead compound with JNK3 inhibition activity but limited isoform selectivity.
Compound 35b: Demonstrates high JNK3 inhibition and neuroprotective effects against amyloid-beta-induced neuronal cell death.
Uniqueness of JNK3 Inhibitor-3
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold allows for specific interactions with the ATP-binding site of JNK3, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C26H25N7O2 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[2-(1-benzofuran-5-yl)-3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1 |
Clave InChI |
ZBEPMOZEXLGCTF-FQEVSTJZSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
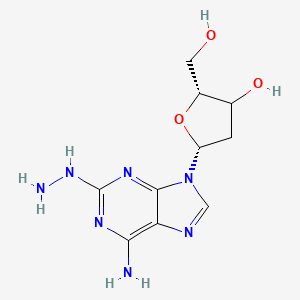
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)
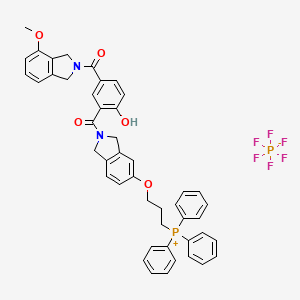

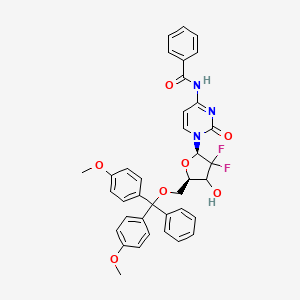
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
